

Spectroscopic Profile of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-Azetidine-3-carboxylic acid

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Introduction: **1-Boc-azetidine-3-carboxylic acid** is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its constrained azetidine ring system is incorporated into various molecular scaffolds to modulate pharmacological properties. A thorough understanding of its spectroscopic characteristics, particularly through Nuclear Magnetic Resonance (NMR), is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

NMR Spectroscopic Data

The structural features of **1-Boc-azetidine-3-carboxylic acid** give rise to a distinct NMR spectroscopic signature. The quantitative ¹H and ¹³C NMR data are summarized in the tables below.

¹H NMR Spectroscopic Data

The proton NMR spectrum is characterized by signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the azetidine ring protons, and the carboxylic acid proton.



Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-C(CH₃)₃	1.43	Singlet	9Н
-СН-СООН	3.21-3.34	Multiplet	1H
-CH ₂ -N-CH ₂ -	4.00-4.13	Multiplet	4H
-СООН	10-12 (Broad)	Singlet	1H

Note: The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃[1]. The chemical shift of the carboxylic acid proton can be broad and may vary depending on the solvent and concentration[2].

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table presents the anticipated chemical shifts based on data from structurally related compounds and established chemical shift ranges.

Assignment	Estimated Chemical Shift (δ) ppm	
-C(CH ₃) ₃	~28	
СН-СООН	~35-45	
-CH ₂ -N-CH ₂ -	~50-60	
-C(CH ₃) ₃	~80	
N-C=O	~156	
-СООН	~175-180	

Note: These are estimated values. The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range[3].

Experimental Protocols



The following provides a generalized methodology for the acquisition of high-quality NMR spectra for **1-Boc-azetidine-3-carboxylic acid** and similar small organic molecules.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of 1-Boc-azetidine-3-carboxylic acid.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.

NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.
- Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (typically 8-16 for good signal-to-noise).
 - Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.



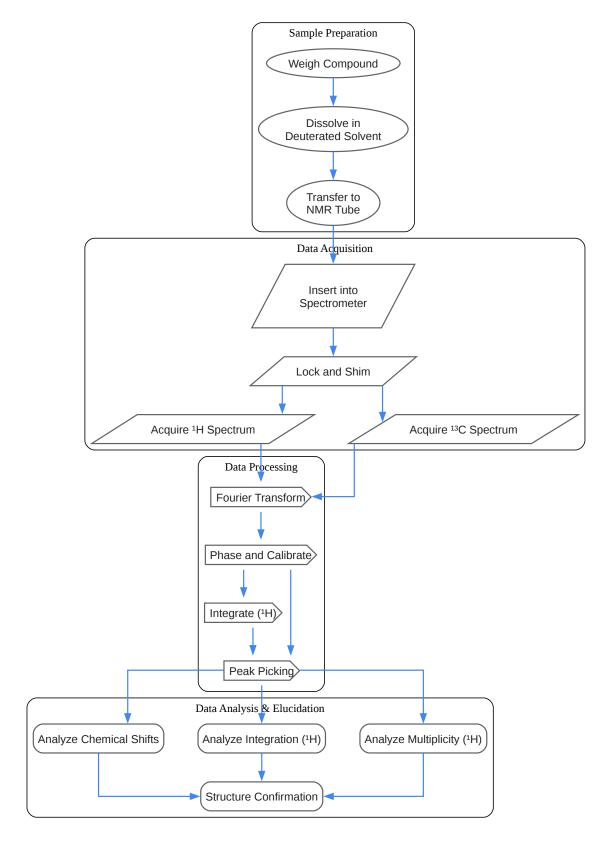
¹³C NMR Acquisition:

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
- A longer relaxation delay may be required for quaternary carbons.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Perform peak picking for both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a small organic molecule like **1-Boc-azetidine-3-carboxylic acid**.





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Caption: A logical workflow for NMR spectroscopic analysis.



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